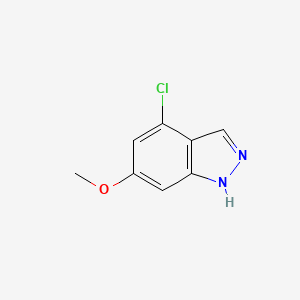

4-Chloro-6-methoxy-1H-indazole

Übersicht

Beschreibung

4-Chloro-6-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a chloro and methoxy group on the indazole ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization process .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under various conditions.

Key Findings :

-

The electron-withdrawing methoxy group at position 6 slightly deactivates the ring but directs nucleophiles to the para (position 4) and ortho (position 5) sites.

-

Copper catalysis enhances amination efficiency by stabilizing transition states .

Electrophilic Substitution Reactions

The methoxy group at position 6 acts as an electron-donating substituent, directing electrophiles to positions 5 and 7.

| Electrophile | Conditions | Major Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 5-Nitro-4-chloro-6-methoxy-1H-indazole | 5 > 7 (3:1) | |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C | 5-Bromo-4-chloro-6-methoxy-1H-indazole | 5 > 7 (4:1) |

Mechanistic Insight :

-

Nitration at position 5 is favored due to resonance stabilization by the methoxy group .

-

Steric hindrance from the chlorine atom reduces substitution at position 3 .

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-couplings:

Methoxy Group Demethylation

Indazole Ring Functionalization

-

Oxidation : MnO₂/CH₃CN converts 1H-indazole to 1H-indazol-3-one derivatives.

-

Reduction : H₂/Pd-C reduces the indazole ring to 4-chloro-6-methoxy-2,3-dihydro-1H-indazole (not isolated due to instability) .

Solid-State Reactivity

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

4-Chloro-6-methoxy-1H-indazole derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, a study by Paul et al. reported the development of indazole-containing derivatives that act as Polo-like kinase 4 (PLK4) inhibitors, showing significant efficacy against colon cancer models . Another notable compound derived from this scaffold demonstrated potent inhibition of fibroblast growth factor receptors (FGFR), which are crucial in cancer progression .

Neuroprotective Effects

Research indicates that compounds related to this compound may have neuroprotective properties. For example, derivatives have been explored for their potential in treating neurodegenerative diseases such as Parkinson's disease . The unique structural features of these compounds enable them to interact with biological targets effectively, modulating pathways associated with neuronal survival.

Chemical Biology

Biological Pathway Studies

In chemical biology, this compound serves as a valuable tool for studying various biological pathways. Its ability to inhibit specific kinases allows researchers to dissect signaling pathways involved in disease mechanisms, particularly in oncology and neurobiology . This application is crucial for understanding disease progression and developing targeted therapies.

Material Science

Synthesis of Novel Materials

The compound's unique chemical properties enable its use in the synthesis of novel materials with tailored functionalities. For example, it can be incorporated into polymer matrices or used to develop sensors that respond to environmental changes, showcasing its versatility beyond biological applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Activity Evaluation

A series of indazole derivatives were synthesized and tested for their effectiveness against various cancer cell lines. Compound 81c , identified as a potent PLK4 inhibitor, showed significant tumor growth inhibition in HCT116 colon cancer models, indicating the therapeutic potential of indazole derivatives in oncology .

Case Study 2: Neuroprotective Properties

Research conducted by Das et al. focused on the neuroprotective effects of this compound derivatives against oxidative stress-induced neuronal cell death. The results indicated that these compounds could enhance neuronal survival rates, suggesting their applicability in treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases .

Wirkmechanismus

The mechanism of action of 4-Chloro-6-methoxy-1H-indazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-1H-indazole

- 6-Methoxy-1H-indazole

- 5-Chloro-6-methoxy-1H-indazole

Comparison: 4-Chloro-6-methoxy-1H-indazole is unique due to the presence of both chloro and methoxy groups on the indazole ring. This combination enhances its chemical reactivity and biological activity compared to similar compounds with only one substituent .

Biologische Aktivität

4-Chloro-6-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by case studies and research findings.

This compound features a chloro group at the 4-position and a methoxy group at the 6-position of the indazole ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to similar compounds lacking these functional groups.

The compound's mechanism of action involves interaction with specific molecular targets, including enzyme inhibition and receptor binding. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinase δ, which plays a critical role in various cellular processes. This interaction leads to a cascade of biochemical events that contribute to its therapeutic effects.

Anticancer Activity

Case Studies and Findings:

-

Inhibition of Cancer Cell Lines:

- A study evaluated the compound's efficacy against various cancer cell lines, revealing significant growth inhibition in MDA-MB-231 (breast cancer) cells at concentrations as low as 1 μM. Flow cytometry analysis indicated enhanced caspase-3 activity, suggesting induction of apoptosis.

- Another investigation reported that a derivative of indazole exhibited promising inhibitory effects against the K562 cell line (IC50 = 5.15 µM), demonstrating selectivity for normal cells (HEK-293, IC50 = 33.2 µM) and indicating its potential as a low-toxicity anticancer agent .

- Mechanism of Apoptosis:

- Cell Cycle Analysis:

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- In vitro studies demonstrated effective inhibition of microbial growth against common bacterial strains at low concentrations, suggesting its potential as a novel antimicrobial agent.

- Mechanistic studies revealed that it disrupts bacterial cell walls and inhibits fungal enzymes, highlighting its effectiveness as an antimicrobial drug candidate.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-1H-indazole | Lacks methoxy group | Limited compared to 4-chloro-6-methoxy |

| 6-Methoxy-1H-indazole | Lacks chloro group | Reduced reactivity and activity |

| 5-Chloro-6-methoxy-1H-indazole | Different position of chloro group | Varies in biological activity |

Eigenschaften

IUPAC Name |

4-chloro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNRYHMIUQROSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646198 | |

| Record name | 4-Chloro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-64-2 | |

| Record name | 4-Chloro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.